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molecular formula C7H4FNO4 B1330509 2-Fluoro-4-nitrobenzoic acid CAS No. 403-24-7

2-Fluoro-4-nitrobenzoic acid

Cat. No. B1330509
M. Wt: 185.11 g/mol
InChI Key: MMWFMFZFCKADEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434690B2

Procedure details

At 0° C., 0.258 ml (2.7 mmol, 1.0 eq.) of tert-butanol was added to a solution of 500 mg (2.7 mmol) of 2-fluoro-4-nitrobenzoic acid and 1.03 g (5.4 mmol, 2.0 eq.) of para-toluenesulphonyl chloride in 5.4 ml of pyridine, the mixture was stirred for 60 min and a further 0.258 ml (2.7 mmol, 1.0 eq.) of tert-butanol was added. The reaction mixture was stirred for another 18 h and concentrated under reduced pressure. Saturated aqueous sodium bicarbonate solution and ethyl acetate were added to the residue. After phase separation, the aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure. The crude product was then purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 14%-20% mixtures). Yield: 524 mg (75% of theory).
Quantity
0.258 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
0.258 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[F:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9](O)=[O:10].C1(C)C=CC(S(Cl)(=O)=O)=CC=1>N1C=CC=CC=1>[F:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:10]

Inputs

Step One
Name
Quantity
0.258 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.03 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
5.4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.258 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate solution and ethyl acetate were added to the residue
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 14%-20% mixtures)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
FC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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